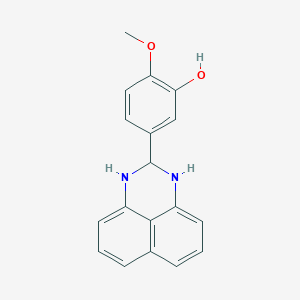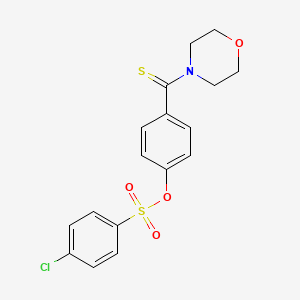
2-phenoxy-N-(1-phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(1-phenylethyl)butanamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research applications. It is a synthetic compound that is commonly used to inhibit proteases in vitro and in vivo. The compound is highly stable and has a long half-life, which makes it an ideal choice for laboratory experiments.
Wirkmechanismus
2-phenoxy-N-(1-phenylethyl)butanamide works by irreversibly inhibiting serine proteases. It forms a covalent bond with the active site of the protease, which prevents the protease from functioning properly. The compound is highly specific for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects
2-phenoxy-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, which makes it a useful tool for studying these processes. 2-phenoxy-N-(1-phenylethyl)butanamide has also been shown to inhibit the complement system, which is involved in immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenoxy-N-(1-phenylethyl)butanamide has a number of advantages for laboratory experiments. It is highly stable and has a long half-life, which makes it an ideal choice for long-term experiments. The compound is also highly soluble in water, which makes it easy to use in a variety of experimental setups.
One limitation of 2-phenoxy-N-(1-phenylethyl)butanamide is that it is highly specific for serine proteases and does not inhibit other types of proteases. This can limit its usefulness in certain experimental setups. Additionally, the compound is relatively expensive, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 2-phenoxy-N-(1-phenylethyl)butanamide. One area of interest is the development of new protease inhibitors that are more specific and effective than 2-phenoxy-N-(1-phenylethyl)butanamide. Another area of interest is the use of 2-phenoxy-N-(1-phenylethyl)butanamide in the study of immune responses and inflammation. Finally, there is interest in the use of 2-phenoxy-N-(1-phenylethyl)butanamide in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular disease.
Conclusion
In conclusion, 2-phenoxy-N-(1-phenylethyl)butanamide is a highly useful compound for scientific research applications. It is a stable, highly soluble protease inhibitor that has a number of biochemical and physiological effects. While it has some limitations, it remains an important tool for studying a variety of biological processes. Future research will undoubtedly continue to explore the potential of 2-phenoxy-N-(1-phenylethyl)butanamide in a variety of experimental setups.
Synthesemethoden
2-phenoxy-N-(1-phenylethyl)butanamide is synthesized by reacting 2-phenoxyethanol with N-(1-phenylethyl)butyramide in the presence of hydrochloric acid. The reaction is carried out at room temperature and the resulting product is purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(1-phenylethyl)butanamide is used in a wide range of scientific research applications. It is commonly used to study the role of proteases in various biological processes. The compound has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and plasmin. 2-phenoxy-N-(1-phenylethyl)butanamide is also used in the study of blood coagulation, fibrinolysis, and the complement system.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(21-16-12-8-5-9-13-16)18(20)19-14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUDRFGNWLCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-phenylethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)

![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)


![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)